molecular formula C19H25N5O3S B2619982 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide CAS No. 1396867-65-4

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2619982
CAS No.: 1396867-65-4
M. Wt: 403.5
InChI Key: LZUHDTGKFSRQNM-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a dimethylsulfamoyl group and a pyrazinyl-piperidinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide using dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Pyrazinyl-Piperidinyl Moiety: This is achieved through a nucleophilic substitution reaction where the piperidine ring is functionalized with a pyrazine group, followed by coupling with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines or pyrazines.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[1-(quinolin-2-yl)piperidin-4-yl]methyl}benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrazine ring, in particular, enhances its potential for binding to biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-23(2)28(26,27)17-5-3-16(4-6-17)19(25)22-13-15-7-11-24(12-8-15)18-14-20-9-10-21-18/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUHDTGKFSRQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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